5-Chloro-2-iodopyridin-3-amine
Overview
Description
5-Chloro-2-iodopyridin-3-amine is a halogenated pyridine derivative with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol. This compound features a pyridine ring substituted with chlorine and iodine atoms at the 5 and 2 positions, respectively, and an amine group at the 3 position. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common synthetic route involves the halogenation of pyridine derivatives. For example, starting with 2-aminopyridine, the compound can be sequentially halogenated to introduce chlorine and iodine atoms.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with iodine and copper(I) chloride to introduce the iodine and chlorine atoms, respectively.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-oxides.
Reduction: Reduction reactions can convert the iodine atom to an iodide, resulting in different derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Iodide derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-iodopyridin-3-amine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of halogenated pyridines on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-iodopyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
5-Bromo-4-chloro-3-iodopyridin-2-amine: Similar halogenated pyridine derivative with bromine instead of chlorine.
6-Chloro-5-iodopyridin-2-amine: Another halogenated pyridine with a different substitution pattern.
Uniqueness: 5-Chloro-2-iodopyridin-3-amine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and iodine atoms on the pyridine ring provides distinct chemical properties compared to other similar compounds.
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Properties
IUPAC Name |
5-chloro-2-iodopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCNFXOJAJGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704634 | |
Record name | 5-Chloro-2-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057322-74-3 | |
Record name | 5-Chloro-2-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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